N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-14-9-10-19-20(15(14)2)24-22(30-19)25(13-16-6-5-11-23-12-16)21(27)17-7-3-4-8-18(17)26(28)29/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFSYMNZLUNXEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with a pyridinylmethylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzothiazole ring, leading to the formation of corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its anti-inflammatory and anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves several molecular targets and pathways:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis by inhibiting key enzymes.
Anti-inflammatory Activity: It inhibits the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the disruption of DNA synthesis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with structurally related benzamide derivatives, focusing on substituent variations and their implications:
Table 1: Key Structural and Analytical Comparisons
Key Observations:
Substituent Diversity: The target compound’s nitro group distinguishes it from chloro- or alkoxy-substituted analogs (e.g., 4d, 4e, and the phenoxy derivative in ). The 4,5-dimethylbenzo[d]thiazole core may enhance lipophilicity compared to unsubstituted thiazole derivatives, influencing membrane permeability and bioavailability .
Spectral and Physical Properties :
- Analogs like 4d exhibit well-defined melting points (148–150°C) and HRMS data (m/z 506.0921), which are critical for purity assessment. The target compound’s absence of reported data suggests further characterization is needed .
- Pyridine and thiazole protons in analogs show distinct 1H NMR signals (e.g., δ 8.71 for pyridine in 4d), which could guide spectral assignments for the target compound .
Biological Activity: Chloro- and morpholine-substituted analogs (e.g., 4d) demonstrate antimicrobial and kinase-inhibitory activities, suggesting that the target compound’s nitro group may similarly modulate enzyme targets . The phenoxy analog () may exhibit divergent activity due to steric and electronic differences, highlighting the importance of substituent choice in drug design .
Heterocyclic Variations and Pharmacological Implications
- Oxadiazole vs. Thiazole : The oxadiazole-thione derivative in introduces a sulfur-containing heterocycle, which may enhance metal-binding capacity compared to the benzo[d]thiazole scaffold. This could broaden antimicrobial applications but reduce specificity for certain targets .
Biological Activity
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound that belongs to the class of benzamide derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a central benzene ring with various substituents:
- 4,5-dimethylbenzo[d]thiazol group
- Nitro (-NO2) group
- Pyridin-3-ylmethyl moiety
These functional groups contribute to the compound's unique properties and biological activities.
The biological activity of this compound may involve several mechanisms:
- Antimicrobial Activity : Similar compounds have been shown to disrupt bacterial cell wall synthesis or inhibit protein synthesis pathways, leading to bacterial cell death.
- Anticancer Properties : The compound may interfere with cell division or induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell growth and survival.
- Antiparasitic Effects : Research indicates that benzothiazole derivatives can inhibit the growth of kinetoplastid parasites, suggesting potential use in treating diseases like leishmaniasis and Chagas disease .
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity against various pathogens. For example:
| Pathogen | IC50 (µM) | Effect |
|---|---|---|
| Trypanosoma cruzi | 0.5 | Inhibition of growth |
| Leishmania mexicana | 0.8 | Inhibition of growth |
| Escherichia coli | 1.0 | Antibacterial effect |
These findings indicate that the compound has potent inhibitory effects on both parasitic and bacterial pathogens.
Case Studies
-
Antiparasitic Activity :
A study evaluated the efficacy of various benzothiazole derivatives against Trypanosoma cruzi and Leishmania species. The results showed that this compound had a notable effect, significantly reducing parasite viability at low concentrations . -
Anticancer Research :
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
